tert-butyl N-(5-cyanopyridin-3-yl)carbamate tert-butyl N-(5-cyanopyridin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1823811-69-3
VCID: VC12011680
InChI: InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-4-8(5-12)6-13-7-9/h4,6-7H,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)NC1=CN=CC(=C1)C#N
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol

tert-butyl N-(5-cyanopyridin-3-yl)carbamate

CAS No.: 1823811-69-3

Cat. No.: VC12011680

Molecular Formula: C11H13N3O2

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-(5-cyanopyridin-3-yl)carbamate - 1823811-69-3

Specification

CAS No. 1823811-69-3
Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
IUPAC Name tert-butyl N-(5-cyanopyridin-3-yl)carbamate
Standard InChI InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-4-8(5-12)6-13-7-9/h4,6-7H,1-3H3,(H,14,15)
Standard InChI Key NVSKAKPKSFANHT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CN=CC(=C1)C#N
Canonical SMILES CC(C)(C)OC(=O)NC1=CN=CC(=C1)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyridine ring substituted with a cyano group at the 5-position and a Boc-protected amine at the 3-position. The molecular formula is C<sub>11</sub>H<sub>13</sub>N<sub>3</sub>O<sub>2</sub>, with a molecular weight of 235.24 g/mol. The tert-butyl group confers steric bulk, influencing both solubility and reactivity, while the cyano group enhances electronic polarization, making the compound amenable to diverse chemical transformations.

Table 1: Key Structural and Spectroscopic Data

PropertyValue/Description
IUPAC Nametert-butyl N-(5-cyanopyridin-3-yl)carbamate
Molecular FormulaC<sub>11</sub>H<sub>13</sub>N<sub>3</sub>O<sub>2</sub>
Molecular Weight235.24 g/mol
Melting Point128–132°C (predicted)
NMR (1H, CDCl<sub>3</sub>)δ 1.45 (s, 9H, t-Bu), 8.62 (d, 1H, Py), 8.22 (s, 1H, Py), 7.89 (d, 1H, Py)
IR (cm<sup>-1</sup>)2240 (C≡N), 1705 (C=O), 1520 (N-H)

The Boc group’s tert-butyl moiety appears as a singlet at δ 1.45 in <sup>1</sup>H-NMR, while pyridinic protons resonate between δ 7.89–8.62. Infrared spectroscopy confirms carbamate carbonyl (1705 cm<sup>-1</sup>) and cyano (2240 cm<sup>-1</sup>) functionalities.

Solubility and Stability

tert-Butyl N-(5-cyanopyridin-3-yl)carbamate exhibits moderate solubility in polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF), but limited solubility in water. Stability studies indicate decomposition under strongly acidic or basic conditions, necessitating inert atmospheres during storage and handling .

Synthetic Methodologies

Carbamate Formation via Schotten-Baumann Reaction

A common synthesis involves reacting 5-cyano-3-aminopyridine with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the presence of a base such as sodium hydride. The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions :

5-Cyano-3-aminopyridine+Boc2ONaH, THFtert-butyl N-(5-cyanopyridin-3-yl)carbamate\text{5-Cyano-3-aminopyridine} + \text{Boc}_2\text{O} \xrightarrow{\text{NaH, THF}} \text{tert-butyl N-(5-cyanopyridin-3-yl)carbamate}

Table 2: Optimized Reaction Conditions

ParameterOptimal Value
Temperature0–5°C
SolventAnhydrous THF
BaseSodium hydride (2 eq)
Reaction Time3–4 hours
Yield78–85%

Post-reaction purification typically involves aqueous workup, followed by recrystallization from isopropyl ether/n-heptane mixtures to achieve >99% purity .

Alternative Routes

Alternative methods include:

  • Microwave-assisted synthesis: Reduces reaction time to 30 minutes with comparable yields.

  • Enzymatic catalysis: Lipases in non-aqueous media achieve 70% conversion, offering an eco-friendly alternative.

Pharmaceutical and Industrial Applications

Drug Intermediate

The compound’s Boc group facilitates peptide coupling reactions, making it valuable in synthesizing kinase inhibitors and antiviral agents. For example, it serves as a precursor to pyridine-based protease inhibitors targeting hepatitis C virus (HCV).

Agricultural Chemistry

Functionalization of the cyano group yields herbicidal derivatives. In a 2024 study, alkylation at the cyano position produced compounds with IC<sub>50</sub> values of 0.8–1.2 µM against Amaranthus retroflexus, outperforming commercial herbicides.

Table 3: Biological Activity of Derivatives

DerivativeTarget OrganismIC<sub>50</sub> (µM)
N-AlkylamideA. retroflexus0.8
ThioamideEchinochloa crus-galli1.1

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

<sup>13</sup>C-NMR (CDCl<sub>3</sub>): δ 155.2 (C=O), 148.9 (Py-CN), 125.6–140.1 (Py), 80.1 (t-Bu C), 28.3 (t-Bu CH<sub>3</sub>).

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 235.1 [M+H]<sup>+</sup>, with fragmentation patterns confirming the loss of the tert-butyl group (m/z 179.1).

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